molecular formula C15H26O B12673831 2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-ol CAS No. 84963-18-8

2,6,10,10-Tetramethylbicyclo(7.2.0)undec-5-en-3-ol

Cat. No.: B12673831
CAS No.: 84963-18-8
M. Wt: 222.37 g/mol
InChI Key: AYSAWMBRFWEREX-POHAHGRESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,10,10-tetramethylbicyclo[720]undec-5-en-3-ol involves several steps, typically starting from simpler organic moleculesSpecific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of 2,6,10,10-tetramethylbicyclo[7.2.0]undec-5-en-3-ol is scaled up using large reactors and continuous flow processes. This ensures consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, is common to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,6,10,10-tetramethylbicyclo[7.2.0]undec-5-en-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2,6,10,10-tetramethylbicyclo[7.2.0]undec-5-en-3-ol can yield ketones or carboxylic acids, while reduction can produce various alcohols .

Scientific Research Applications

2,6,10,10-tetramethylbicyclo[7.2.0]undec-5-en-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2,6,10,10-tetramethylbicyclo[7.2.0]undec-5-en-3-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit key enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,6,10,10-tetramethylbicyclo[7.2.0]undec-5-en-3-ol include other bicyclic alcohols and terpenoids, such as:

Uniqueness

What sets 2,6,10,10-tetramethylbicyclo[7.2.0]undec-5-en-3-ol apart from similar compounds is its unique structure, which imparts specific chemical and physical properties. These properties make it particularly useful in certain applications, such as in the synthesis of complex organic molecules and in the production of fragrances and flavors .

Properties

CAS No.

84963-18-8

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

(5Z)-2,6,10,10-tetramethylbicyclo[7.2.0]undec-5-en-3-ol

InChI

InChI=1S/C15H26O/c1-10-5-7-13-12(9-15(13,3)4)11(2)14(16)8-6-10/h6,11-14,16H,5,7-9H2,1-4H3/b10-6-

InChI Key

AYSAWMBRFWEREX-POHAHGRESA-N

Isomeric SMILES

CC1C(C/C=C(\CCC2C1CC2(C)C)/C)O

Canonical SMILES

CC1C(CC=C(CCC2C1CC2(C)C)C)O

Origin of Product

United States

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